
Methyl 2-bromo-4-hydroxybenzoate: Physical
Properties & Characterization Guide[2]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 2-bromo-4-

hydroxybenzoate

CAS No.: 101085-03-4

Cat. No.: B3030892

Get Quote

Executive Summary
Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated phenolic ester used

primarily as an intermediate in the synthesis of complex pharmaceutical agents, including

FTase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

Critical Technical Distinction: Researchers frequently confuse this compound with its

regioisomers.

Target Compound: Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4).[1][2]

Common Isomer: Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2), which is the

product of direct bromination of methyl paraben.

Isomer: Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2).[3]

Unlike the 3-bromo isomer, the 2-bromo variant cannot be synthesized via direct electrophilic

aromatic substitution of the ester due to directing group effects. It requires a specific multi-step
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synthesis from nitro-aromatic precursors.

Chemical Identity & Structural Analysis
Property Data

IUPAC Name Methyl 2-bromo-4-hydroxybenzoate

CAS Number 101085-03-4

Molecular Formula C₈H₇BrO₃

Molecular Weight 231.04 g/mol

SMILES COC(=O)C1=C(Br)C=C(O)C=C1

InChI Key FDMYWFGQALCJRU-UHFFFAOYSA-N

Structural Features

[1][3][2][4][5][6][7][8][9] • Ester (C1): Electron-

withdrawing, meta-director.• Bromine (C2):

Steric bulk, lipophilicity enhancer.• Hydroxyl

(C4): H-bond donor, enables further

functionalization (e.g., etherification).

Thermodynamic & Physical Constants
Note: Experimental data for this specific isomer is rare in standard catalogs compared to the 3-

bromo analog. Values below are synthesized from specific research theses and isomeric

comparisons.
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Constant Value Source/Notes

Physical State Solid (Crystalline powder) Observed in synthesis [1].

Melting Point 173.8 °C (Reported)

Cited in specific peptide

synthesis literature [1]. Note:

Significantly higher than the 3-

bromo isomer (106–110°C),

suggesting distinct crystal

packing.

Boiling Point ~320 °C (Predicted)
Decomposition likely before

boiling at atm pressure.

Density 1.68 ± 0.1 g/cm³ (Predicted)
Based on halogenated

benzoate trends.

pKa (Acidic) 8.1 ± 0.2 (Predicted)

The C2-Bromine (inductive

withdrawing) slightly increases

acidity vs. Methyl Paraben

(pKa 8.47).

LogP (Lipophilicity) 2.45 (Computed)
Moderate lipophilicity; suitable

for drug discovery scaffolds.

Solubility & Partitioning Profile
The compound exhibits a "paraben-like" solubility profile but with reduced water solubility due

to the bromine atom.

Soluble: DMSO (>50 mg/mL), DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

Sparingly Soluble: Diethyl Ether, Chloroform.

Insoluble: Water (cold), Hexanes.

Solubility Logic for Purification:

Recrystallization: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes is recommended. The

compound dissolves in the hot organic phase and crystallizes upon cooling/antisolvent
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addition.

Synthesis & Experimental Protocols
Core Directive: Why Direct Bromination Fails
You cannot synthesize this compound by brominating methyl 4-hydroxybenzoate. The C4-

hydroxyl group is the strongest activator and directs incoming electrophiles to the C3 position

(ortho to OH), yielding the 3-bromo isomer.

Correct Synthetic Route: To achieve the 2-bromo substitution, you must use a precursor where

the position is established before the phenol is formed, or use steric blocking. The standard lab

protocol involves a Sandmeyer-type transformation from the amino precursor.

Protocol: Diazotization of Methyl 4-amino-2-bromobenzoate
Reagents:

Methyl 4-amino-2-bromobenzoate (Precursor)[6]

Sulfuric Acid (H₂SO₄), conc.[3][6][10]

Sodium Nitrite (NaNO₂)

Water (H₂O)

Step-by-Step Methodology:

Dissolution: Dissolve methyl 4-amino-2-bromobenzoate (1.0 eq) in a mixture of water and

concentrated H₂SO₄ (approx. 10:1 v/v) in a round-bottom flask.

Diazotization: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of

NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C to prevent diazonium

decomposition. Stir for 15–30 minutes.

Hydrolysis: Allow the reaction mixture to warm to room temperature (or heat gently to 40–

50°C if conversion is slow). The diazonium salt hydrolyzes to the phenol, releasing N₂ gas.

Workup: Dilute with water and extract 3x with Ethyl Acetate.
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Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or

recrystallization.

Methyl 4-amino-2-bromobenzoate
(Precursor)

Diazonium Intermediate
(Unstable at RT)

NaNO2, H2SO4
0°C (Diazotization) Methyl 2-bromo-4-hydroxybenzoate

(Target)

H2O, Warm
(-N2 gas)

Click to download full resolution via product page

Figure 1: Synthetic pathway via diazonium hydrolysis, bypassing the directing group limitations

of direct bromination.

Spectral Characterization
Use these predicted signal patterns to validate your product structure.

¹H NMR (400 MHz, CDCl₃)
δ 7.85 ppm (d, J=8.5 Hz, 1H): H-6 proton. Deshielded by the adjacent ester carbonyl.

δ 7.15 ppm (d, J=2.4 Hz, 1H): H-3 proton. The bromine at C2 shields this slightly less than

H-6, but it is ortho to the Br and meta to the ester.

δ 6.85 ppm (dd, J=8.5, 2.4 Hz, 1H): H-5 proton. Coupled to both H-6 and H-3.

δ 5.50–6.00 ppm (br s, 1H): Phenolic -OH (Exchangeable).

δ 3.90 ppm (s, 3H): Methyl ester (-OCH₃).

IR Spectrum (ATR)
3300–3400 cm⁻¹: O-H stretch (Broad).

1710–1725 cm⁻¹: C=O stretch (Ester).

1580–1600 cm⁻¹: C=C Aromatic ring stretch.
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~600–700 cm⁻¹: C-Br stretch.

Handling & Safety (SDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory).

GHS Signal Word:WARNING.

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent

oxidative discoloration of the phenol group.

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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